molecular formula C10H10N2OS B13314244 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13314244
M. Wt: 206.27 g/mol
InChI Key: OHLMNQUTDYCQDY-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at the 5-position with a 2-ethylimidazole group and at the 2-position with a formyl (-CHO) group. The ethyl group on the imidazole enhances solubility, while the aldehyde enables further functionalization via condensation or cross-coupling reactions .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(2-ethylimidazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H10N2OS/c1-2-9-11-5-6-12(9)10-4-3-8(7-13)14-10/h3-7H,2H2,1H3

InChI Key

OHLMNQUTDYCQDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 2-ethylimidazole with thiophene-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-methanol.

    Substitution: 5-(2-Ethyl-1H-imidazol-1-YL)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

It appears that information regarding the applications of "5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde" is limited. However, based on the available search results, we can gather some relevant details:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 10486-41-6
  • Molecular Formula: C10H10N2OSC_{10}H_{10}N_2OS
  • Synonyms: this compound
  • Supplier: Parchem, which supplies the chemical worldwide

Related Compounds

  • 5-[(2-ETHYL-1H-IMIDAZOL-1-YL)METHYL]THIOPHENE-2-CARBOXYLIC ACID:
    • Molecular Formula: C11H12N2O2SC_{11}H_{12}N_2O_2S
    • Formula Weight: 236.29
    • CBNumber: CB3171316
  • 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde
    • Molecular Formula: C9H8N2OSC_9H_8N_2OS
    • Molecular Weight: 192.24 g/mol
    • IUPAC Name: 5-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde
  • 4-(2-ethyl-4-methyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
    • Molecular Formula: C11H12N2OSC_{11}H_{12}N_2OS
    • Molecular Weight: 220.29

Potential Applications and Context

  • Pharmaceuticals: Fluorine-containing compounds are prevalent in modern pharmaceuticals, with fluorination enhancing bioactivity and metabolic stability . Around 25% of small-molecule drugs in the clinic contain fluorine, and this trend is expected to grow .
  • Drug Metabolism: Replacing metabolically labile hydrogens with fluorines can increase a drug's stability to oxidation processes . The higher bonding energy of the C–F bond compared to the C–H bond can block hydroxylation of C–H bonds .
  • Perimidines: Perimidines, a class of N-heterocycles, are versatile ligand frameworks with applications in medical sciences .
  • RIP1 Inhibitors: Research has been done on Receptor-Interacting Protein 1 (RIP1) inhibitors for treating Systemic Inflammatory Response Syndrome .

Mechanism of Action

The mechanism of action of 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity. Additionally, the thiophene ring can participate in π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
5-(8-Bromo-2,3-diphenylquinoxalin-5-yl)thiophene-2-carbaldehyde (Compound 3, ) Bromo, diphenylquinoxaline, thiophene, aldehyde ~522.4 Extended conjugation via quinoxaline; bromo enables cross-coupling
5-(5-Nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives () Nitro, thiadiazole, aryl/heteroaryl thio groups ~280–350 Nitro group enhances electron-withdrawing capacity; antileishmanial activity
5-(4,5-Bis(4-(9H-carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a, ) Carbazole, thiophene, aldehyde ~720.8 Bulky carbazole improves charge transport; used in OLEDs
5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde () Ethylhexylthio, thiophene, aldehyde 256.43 Alkylthio chain increases hydrophobicity; potential in polymer chemistry
Key Observations:
  • Electron Effects: The ethylimidazole in the target compound acts as a moderate electron donor, contrasting with the strong electron-withdrawing nitro group in analogs. Quinoxaline derivatives () introduce additional electron-deficient character, enhancing charge transfer in solar cells .
  • Steric Effects : Bulky substituents (e.g., carbazole in 6a) reduce molecular packing efficiency but improve luminescence, whereas smaller groups like ethylimidazole balance solubility and π-π interactions .
  • Functionalization Potential: The aldehyde group in all compounds supports Knoevenagel or Suzuki-Miyaura reactions, enabling tailored modifications for specific applications .

Theoretical and Spectroscopic Insights

  • DFT Studies (): Quinoxaline-thiophene derivatives show narrow HOMO-LUMO gaps (~2.3 eV), facilitating charge separation. The ethylimidazole analog may exhibit a slightly higher gap due to reduced electron deficiency .
  • Electrochemical Data (): Carbazole-containing aldehydes undergo reversible oxidation at +1.2 V (vs. Ag/AgCl), suggesting stable radical formation. Imidazole derivatives could show similar behavior with lower oxidation potentials .

Biological Activity

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

The compound has the following chemical characteristics:

  • Molecular Formula: C10_{10}H10_{10}N2_2OS
  • Molecular Weight: 206.27 g/mol
  • CAS Number: 1564588-24-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

  • Inhibition of Bacterial Growth:
    • The compound has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, indicating potent antibacterial effects .
  • Biofilm Formation Inhibition:
    • It effectively inhibits biofilm formation in Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm density . This property is crucial for treating infections associated with medical devices.
  • Synergistic Effects:
    • The compound displays synergistic effects when combined with other antibiotics, which can enhance their efficacy and reduce resistance development .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition:
    • In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A549 lung cancer cells. The IC50_{50} values for these effects are promising, suggesting potential for further development as an anticancer agent .
  • Mechanism of Action:
    • The proposed mechanisms involve interference with DNA synthesis and cell cycle progression, although further studies are required to elucidate the exact pathways involved.

Case Studies

Several notable studies highlight the biological activity of this compound:

StudyFocusKey Findings
Antimicrobial EvaluationMIC values against MRSA were as low as 0.98 µg/mL; significant biofilm inhibition observed.
Anticancer ActivityDemonstrated significant inhibition of A549 cell proliferation; potential mechanisms include DNA synthesis interference.
Synergistic EffectsShowed enhanced activity when used in combination with other antibiotics, reducing MIC values significantly.

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